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Introduction

2-aminopyridine-3-carboxylic acid imidazolide (2A3) is a next-generation SHAPE (Selective 2'-

Hydroxyl Acylation analyzed by Primer Extension) reagent for probing RNA structure.[1][2] It

offers significant advantages over previous reagents, particularly for in vivo studies, due to its

enhanced cell permeability.[1][2][3] For in vitro applications, 2A3 provides a moderate

improvement in performance over the widely used reagent NAI (N-methylisatoic anhydride),

exhibiting higher reactivity and signal-to-noise ratios, which leads to more accurate RNA

secondary structure prediction when coupled with mutational profiling (MaP).[1]

Principle of Action

The 2A3 reagent functions by acylating the 2'-hydroxyl group of the ribose sugar in structurally

flexible or single-stranded regions of an RNA molecule. The bulky adduct formed at these

flexible positions can be detected during reverse transcription. In the SHAPE-MaP (SHAPE and

Mutational Profiling) method, reverse transcriptase misincorporates a nucleotide opposite the

2A3-adduct, creating a mutation in the resulting cDNA.[4] These mutations are then identified

by high-throughput sequencing, providing a nucleotide-resolution map of RNA accessibility.

Higher mutation rates correspond to more flexible regions of the RNA, while lower rates

indicate structured or base-paired regions.
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Increased Reactivity: 2A3 exhibits a higher reactivity with RNA compared to NAI, resulting in

a stronger signal.[1]

Improved Signal-to-Noise Ratio: The enhanced reactivity contributes to a better signal-to-

noise ratio, allowing for more confident identification of flexible nucleotides.

High Accuracy: The data generated using 2A3, when used as constraints in computational

folding algorithms, leads to more accurate predictions of RNA secondary structures.[1][5]

Experimental Workflow Overview
The general workflow for in vitro RNA mapping using 2A3 and SHAPE-MaP consists of the

following key steps:

RNA Preparation and Folding: The target RNA is transcribed in vitro and purified. It is then

folded into its native conformation under specific buffer conditions.

2A3 Modification: The folded RNA is treated with the 2A3 reagent, which acylates the 2'-

hydroxyl groups of flexible nucleotides.

RNA Purification: The modified RNA is purified to remove excess 2A3 reagent.

Reverse Transcription (RT): The modified RNA is reverse transcribed into cDNA. The

reverse transcriptase introduces mutations at the sites of 2A3 adduction.

Library Preparation and Sequencing: The resulting cDNA is used to prepare a library for

high-throughput sequencing.

Data Analysis: Sequencing reads are aligned to the reference RNA sequence, and mutation

rates are calculated for each nucleotide. These reactivity profiles are then used to model the

RNA secondary structure.

Experimental Protocols
In Vitro RNA Preparation and Folding
This protocol describes the preparation of the target RNA and its folding into a functional

conformation.
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Materials:

Linearized DNA template for the RNA of interest with a T7 promoter

T7 RNA polymerase

NTPs (ATP, GTP, CTP, UTP)

DNase I (RNase-free)

RNA folding buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl₂)

Nuclease-free water

Procedure:

In Vitro Transcription: Synthesize the target RNA from the linearized DNA template using T7

RNA polymerase according to the manufacturer's instructions.

DNase Treatment: Remove the DNA template by treating the transcription reaction with

DNase I.

RNA Purification: Purify the transcribed RNA using a suitable method, such as phenol-

chloroform extraction followed by ethanol precipitation, or a commercial RNA purification kit.

RNA Quantification and Quality Control: Determine the concentration and purity of the RNA

using a spectrophotometer (e.g., NanoDrop) and assess its integrity by gel electrophoresis.

RNA Folding:

Dilute the purified RNA to the desired concentration (e.g., 1-2 pmol) in nuclease-free

water.

Heat the RNA solution at 95°C for 2 minutes to denature any existing secondary

structures.

Immediately place the tube on ice for 2 minutes to snap-cool the RNA.
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Add the appropriate volume of pre-warmed 3.3x RNA folding buffer to achieve a 1x final

concentration.

Incubate at 37°C for 20 minutes to allow the RNA to fold into its native conformation.[6]

2A3 Modification of RNA
This protocol details the chemical modification of the folded RNA with the 2A3 reagent.

Materials:

Folded RNA from the previous step

2A3 reagent (stock solution in anhydrous DMSO)

Anhydrous DMSO (for control reaction)

Nuclease-free water

Procedure:

Prepare 2A3 Solution: Prepare a fresh stock solution of 2A3 in anhydrous DMSO. The

optimal concentration may need to be determined empirically, but a starting point could be in

the range of 50-100 mM.

Set up Modification Reactions:

(+) 2A3 Reaction: In a nuclease-free microcentrifuge tube, combine the folded RNA

solution with the 2A3 stock solution. The final concentration of 2A3 should be optimized,

but a typical starting point is 5-10 mM.

(-) Control Reaction: In a separate tube, add an equivalent volume of anhydrous DMSO to

the folded RNA solution. This will serve as the no-reagent control.

(Optional) Denatured Control: A denatured RNA control can be included to account for

sequence-specific variations in modification. For this, the RNA is treated with 2A3 under

denaturing conditions (e.g., in a low-salt buffer at 95°C).
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Incubation: Incubate the reactions at 37°C for a defined period. The optimal incubation time

should be determined empirically but is typically in the range of 5-15 minutes.

Quenching and RNA Purification: Stop the reaction by adding a quenching agent (e.g., a

buffer containing a scavenger like DTT, though not always necessary for in vitro reactions)

and immediately purify the RNA to remove the 2A3 reagent and byproducts. Ethanol

precipitation or a suitable RNA cleanup kit can be used.

Reverse Transcription (SHAPE-MaP)
This protocol describes the reverse transcription of the modified RNA to introduce mutations at

the sites of 2A3 adduction.

Materials:

2A3-modified and control RNAs

Gene-specific or random primers

Reverse transcriptase (e.g., SuperScript II, III, or IV)

dNTPs

MnCl₂ (for some reverse transcriptases to enhance misincorporation)

Nuclease-free water

Procedure:

Primer Annealing: In a PCR tube, combine the purified RNA from the previous step with the

reverse transcription primer. Heat at 65°C for 5 minutes, then place on ice for at least 1

minute to allow the primer to anneal.

Reverse Transcription Reaction: Prepare a master mix containing the reverse transcriptase

buffer, dNTPs, MnCl₂ (if using), and the reverse transcriptase enzyme. Add the master mix to

the RNA-primer mixture.
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Incubation: Incubate the reaction at the optimal temperature for the chosen reverse

transcriptase (e.g., 42-55°C) for 1-3 hours.

RNA Hydrolysis: Degrade the RNA template by adding NaOH and incubating at 95°C for 5

minutes.

cDNA Purification: Purify the resulting cDNA using a PCR purification kit or ethanol

precipitation.

Library Preparation, Sequencing, and Data Analysis
The purified cDNA is then used for standard next-generation sequencing library preparation

(e.g., using Illumina-compatible kits). After sequencing, the data is processed using a SHAPE-

MaP analysis pipeline.

Data Analysis Workflow:

Read Alignment: The sequencing reads are aligned to the reference sequence of the target

RNA.

Mutation Counting: The number of mutations (mismatches, insertions, and deletions) at each

nucleotide position is counted for both the (+) 2A3 and (-) control samples.

Reactivity Calculation: The raw mutation rates are converted into SHAPE reactivities. This

typically involves subtracting the background mutation rate (from the (-) control) from the

mutation rate of the (+) 2A3 sample and then normalizing the data.

Structure Modeling: The calculated SHAPE reactivities are used as pseudo-energy

constraints in RNA secondary structure prediction software (e.g., RNAstructure) to generate

a more accurate model of the RNA's secondary structure.

Data Presentation
Comparison of SHAPE Reagent Reactivity
The following table summarizes the in vitro reactivity of 2A3 compared to the commonly used

SHAPE reagent, NAI. The data is presented as the median mutation frequency observed for

each reagent.
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Reagent
Median Mutation
Frequency (x 10⁻³)

Relative Reactivity (vs.
NAI)

NAI 6.3 1.0x

2A3 15.2 ~2.4x

Data adapted from a study on novel SHAPE reagents, where reactivity was assessed on naked

RNA in vitro.[1]

Visualizations
Experimental Workflow for In Vitro RNA Mapping with
2A3
The following diagram illustrates the key steps in the in vitro SHAPE-MaP workflow using the

2A3 reagent.

1. RNA Preparation & Folding 2. 2A3 Modification 3. Downstream Analysis

In Vitro Transcription
& Purification

RNA Denaturation
& Refolding

Purified RNA
Incubation with
2A3 Reagent

Folded RNA Reverse Transcription
(SHAPE-MaP)

Modified RNA Library Preparation
& Sequencing

cDNA with
Mutations Data Analysis

(Mutation Profiling)
Sequencing Reads RNA Structure

Modeling
SHAPE Reactivities final_structure

Final RNA
Structure Model

Click to download full resolution via product page

Caption: Workflow for in vitro RNA structure mapping using 2A3 reagent and SHAPE-MaP.

Logical Relationship of SHAPE-MaP Data Analysis
This diagram outlines the logical flow of data processing in a SHAPE-MaP experiment.
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Caption: Data analysis pipeline for SHAPE-MaP experiments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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